

"potential biological activities of 3-Amino-2-mercaptop-3H-quinazolin-4-one scaffold"

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Compound of Interest

Compound Name:	3-Amino-2-mercaptop-3H-quinazolin-4-one
Cat. No.:	B093190

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An In-depth Technical Guide on the Potential Biological Activities of the **3-Amino-2-mercaptop-3H-quinazolin-4-one** Scaffold

Executive Summary

The quinazolin-4(3H)-one core is a prominent heterocyclic scaffold recognized for its wide array of pharmacological properties. Within this class, derivatives of **3-Amino-2-mercaptop-3H-quinazolin-4-one** have emerged as particularly significant, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of this versatile scaffold. It is intended for researchers, medicinal chemists, and professionals in drug development. The document details the scaffold's significant antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.

Introduction

Quinazolinones are a class of fused heterocyclic compounds formed by the fusion of a benzene ring and a pyrimidine ring.^[1] The 4(3H)-quinazolinone structure, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.^{[2][3][4]} These derivatives exhibit

a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic effects.[2][3][5][6]

The **3-Amino-2-mercaptop-3H-quinazolin-4-one** core provides a unique structural framework with three key reactive sites: the amino group at position 3, the mercapto group at position 2, and the quinazolinone ring itself. These sites allow for extensive chemical modifications, leading to the generation of large libraries of derivatives with diverse pharmacological profiles. This guide focuses specifically on the synthesis and multifaceted biological potential of this scaffold.

Synthesis of the Scaffold and Its Derivatives

The synthesis of the **3-Amino-2-mercaptop-3H-quinazolin-4-one** scaffold and its subsequent derivatives typically follows a multi-step pathway. A common approach begins with anthranilic acid, which undergoes cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with various reagents to introduce the desired functionalities.

A generalized synthetic workflow is depicted below. The initial step often involves the reaction of anthranilic acid with an acyl chloride.[7] Subsequent reaction with hydrazine hydrate introduces the amino group at the N-3 position.[5][8] Further modifications, such as the formation of Schiff bases by reacting the 3-amino group with various aldehydes, lead to a wide array of derivatives.[9]



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Caption: Generalized synthesis workflow for **3-Amino-2-mercaptop-3H-quinazolin-4-one** derivatives.

Biological Activities

Derivatives of the **3-Amino-2-mercaptop-3H-quinazolin-4-one** scaffold have been extensively evaluated for a variety of biological activities. The following sections summarize the key

findings.

Antimicrobial Activity

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents.^[10] Derivatives of **3-Amino-2-mercaptop-3H-quinazolin-4-one**, particularly their Schiff bases and metal complexes, have demonstrated significant activity against a range of bacterial and fungal pathogens.^{[5][9]} The antimicrobial efficacy is often attributed to the lipophilicity of the compounds and their ability to interfere with microbial cellular processes.

Table 1: Summary of In Vitro Antimicrobial Activity Data

Compound Type	Microorganism	Activity Metric	Result	Reference
Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one	Staphylococcus aureus	Zone of Inhibition (mm)	12 - 24	[9]
Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one	Escherichia coli	Zone of Inhibition (mm)	10 - 21	[9]
VO(IV) Complex	Staphylococcus aureus	Zone of Inhibition (mm)	18 - 30	[9]
VO(IV) Complex	Escherichia coli	Zone of Inhibition (mm)	15 - 28	[9]
Pt(II) Complex	Staphylococcus aureus	Zone of Inhibition (mm)	20 - 34	[9]
Pt(II) Complex	Escherichia coli	Zone of Inhibition (mm)	18 - 32	[9]
Thiophene-based derivative (3m)	Staphylococcus aureus	MIC (μ g/mL)	1.95	[8]
Thiophene-based derivative (3m)	Candida albicans	MIC (μ g/mL)	3.90	[8]
6-bromo-quinazolinone derivatives	Pseudomonas aeruginosa	Zone of Inhibition (mm)	18 - 25	[5]
Pyrrolidine derivatives	Candida albicans	Zone of Inhibition (mm)	19 - 22	[11]

Note: MIC = Minimum Inhibitory Concentration. The range of values reflects tests on multiple derivatives within the same class.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and quinazolinone derivatives have shown considerable promise.^[3] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinases (CDKs).^{[12][13]} Schiff bases of the **3-Amino-2-mercapto-3H-quinazolin-4-one** scaffold and their metal complexes have been shown to possess cytotoxic activity against various cancer cell lines.^[9]

Table 2: Summary of In Vitro Anticancer Activity Data

Compound Type	Cell Line	Activity Metric	Result (μM)	Reference
Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one	HeLa (Cervical Cancer)	IC50	15.2 - 25.8	[9]
Schiff Base of 3-Amino-2-mercapto-quinazolin-4-one	MCF-7 (Breast Cancer)	IC50	12.5 - 21.6	[9]
VO(IV) Complex	HeLa (Cervical Cancer)	IC50	8.9 - 14.3	[9]
VO(IV) Complex	MCF-7 (Breast Cancer)	IC50	7.2 - 11.8	[9]
Pt(II) Complex	HeLa (Cervical Cancer)	IC50	6.5 - 10.1	[9]
Pt(II) Complex	MCF-7 (Breast Cancer)	IC50	5.8 - 9.7	[9]
Pyrazolo-[1,5-c]quinazolinone (4m)	A549 (Lung Cancer)	IC50	14.2	[13]
Quinazolinone derivative (4)	Caco-2 (Colon Cancer)	IC50	23.31	[14]

Note: IC50 = Half maximal inhibitory concentration.

Anti-inflammatory and Analgesic Activity

Certain quinazolinone derivatives have been investigated for their potential to alleviate inflammation and pain.[6][15] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[16] Studies have

shown that specific 2,3-disubstituted quinazolin-4(3H)-ones can produce a significant, dose-dependent reduction in inflammation in animal models.[6][17]

Table 3: Summary of In Vivo Anti-inflammatory Activity Data

Compound Type	Animal Model	Activity Metric	Result (% Inhibition)	Reference
2,3-disubstituted 3H-quinazolin-4-one (6c)	Carrageenan-induced rat paw edema	Edema Inhibition	55 - 75	[6]
2,3-disubstituted 3H-quinazolin-4-one (18)	Carrageenan-induced rat paw edema	Edema Inhibition	60 - 80	[6]
Hydrazino-quinazolin-4-one (AS3)	Carrageenan-induced rat paw edema	Edema Inhibition	~70 at 100 mg/kg	[18]

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new therapeutic agents.[19] Quinazolin-4(3H)-one derivatives have been identified as a promising class of anticonvulsant agents.[20][21] Their mechanism is thought to involve modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[21] Several derivatives have shown significant protection against seizures in preclinical models.[22]

Table 4: Summary of In Vivo Anticonvulsant Activity Data

Compound Type	Animal Model	Activity Metric	Result (% Protection)	Reference
3-substituted quinazolin-4(3H)-one (4b)	PTZ-induced seizures	Protection	65.68	[20]
3-substituted quinazolin-4(3H)-one (7f)	PTZ-induced seizures	Protection	114.90 (Potency)	[20]
2,3-disubstituted quinazolin-4(3H)-one (8)	scPTZ-induced seizures	Protection	100	[22]
2,3-disubstituted quinazolin-4(3H)-one (13)	scPTZ-induced seizures	Protection	100	[22]

Note: PTZ = Pentylenetetrazole, a convulsant agent. scPTZ = subcutaneous Pentylenetetrazole.

Key Experimental Methodologies

The evaluation of the biological activities of **3-Amino-2-mercaptop-3H-quinazolin-4-one** derivatives involves a range of standardized in vitro and in vivo assays.

Antimicrobial Susceptibility Testing

The antimicrobial activity is commonly determined using the agar well diffusion method or a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[11][23]

- Agar Well Diffusion Method:
 - A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
 - Wells (or cups) are created in the agar using a sterile borer.

- A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to the wells.
- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[\[5\]](#)[\[24\]](#) A standard antibiotic (e.g., Ciprofloxacin) is used as a positive control.[\[7\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[\[14\]](#)

- MTT Assay Protocol:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
- After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan product.
- A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined.[\[9\]](#)[\[12\]](#)

Carrageenan-Induced Paw Edema Model

This is a standard *in vivo* model for evaluating the anti-inflammatory activity of new compounds.
[\[6\]](#)

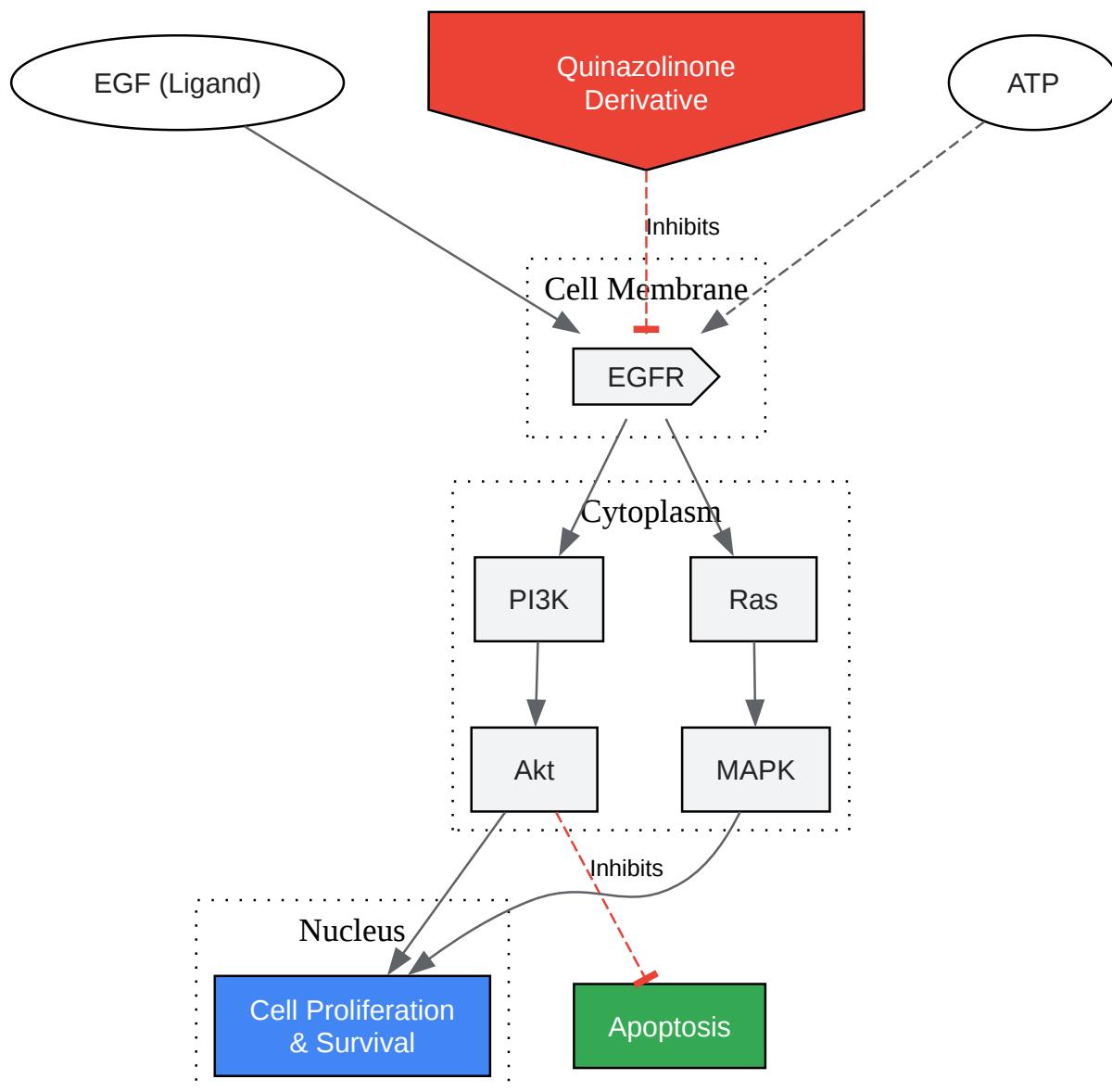
- Protocol:
 - Experimental animals (typically rats) are divided into groups (control, standard, and test groups).
 - The test compounds or a standard anti-inflammatory drug (e.g., Indomethacin) are administered orally or intraperitoneally.
 - After a set time (e.g., 1 hour), a phlogistic agent (carrageenan solution) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
 - The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
 - The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

Mechanisms of Action & Signaling Pathways

The diverse biological activities of quinazolinone derivatives stem from their ability to interact with various biological targets. For anticancer activity, a key mechanism is the inhibition of protein kinases that are crucial for cancer cell growth and proliferation.

EGFR Inhibition Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell division and tumor growth. Several quinazolinone-based drugs, like Gefitinib, are known EGFR inhibitors.^[12] Derivatives of the **3-Amino-2-mercapto-3H-quinazolin-4-one** scaffold can potentially act in a similar manner, blocking the ATP binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways like the Ras-MAPK and PI3K-Akt pathways, which ultimately leads to a reduction in cell proliferation and induction of apoptosis.^[3]

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Caption: Simplified EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Conclusion and Future Perspectives

The **3-Amino-2-mercaptop-3H-quinazolin-4-one** scaffold represents a highly versatile and pharmacologically significant core for the design and development of new therapeutic agents. The extensive research highlighted in this guide demonstrates its potential across multiple domains, including infectious diseases, oncology, inflammation, and neurology. The presence

of multiple reactive sites on the scaffold allows for the creation of diverse chemical libraries, which is crucial for optimizing activity and selectivity.

Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to delineate the key structural features required for each biological activity.[4]
- Mechanism of Action Elucidation: In-depth studies to identify the specific molecular targets and pathways for the most potent compounds.
- Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
- Development of Metal-Based Drugs: Further exploration of metal complexes, which have shown enhanced activity, could lead to novel metallodrugs with unique therapeutic profiles.

In conclusion, the **3-Amino-2-mercaptop-3H-quinazolin-4-one** scaffold is a rich source of inspiration for medicinal chemists and holds substantial promise for the discovery of next-generation drugs.

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